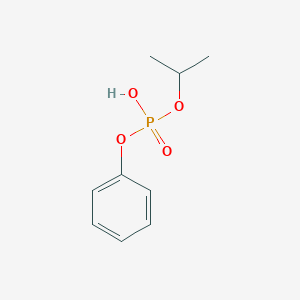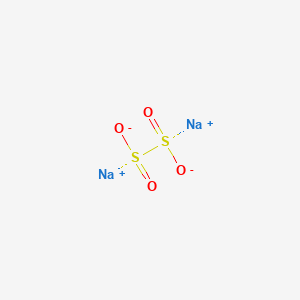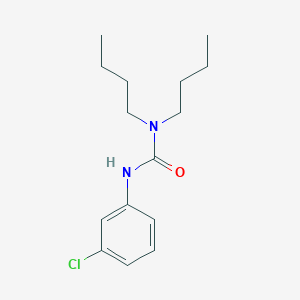
N,N-Dibutyl-N'-(3-chlorophenyl)urea
Übersicht
Beschreibung
N,N-Dibutyl-N’-(3-chlorophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to two butyl groups and a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N,N-Dibutyl-N’-(3-chlorophenyl)urea involves the reaction of 3-chloroaniline with dibutylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Carbonylation Reaction: Another method involves the carbonylation of 3-chloroaniline with dibutylamine using a carbonyl source such as phosgene or a phosgene substitute. This reaction is usually carried out under controlled conditions to ensure the safe handling of phosgene or its substitutes.
Industrial Production Methods: Industrial production of N,N-Dibutyl-N’-(3-chlorophenyl)urea may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N-Dibutyl-N’-(3-chlorophenyl)urea can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of N,N-Dibutyl-N’-(3-chlorophenyl)urea can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced urea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of N,N-Dibutyl-N’-(3-hydroxyphenyl)urea or N,N-Dibutyl-N’-(3-aminophenyl)urea.
Oxidation: Formation of oxidized urea derivatives with additional oxygen functionalities.
Reduction: Formation of reduced urea derivatives with hydrogenated functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N’-(3-chlorophenyl)urea: This compound is similar in structure but has methyl groups instead of butyl groups. It may exhibit different chemical and biological properties due to the difference in alkyl chain length.
N,N-Dibutyl-N’-(4-chlorophenyl)urea: This compound has a chlorine atom at the 4-position of the phenyl ring instead of the 3-position. The positional isomerism can lead to variations in reactivity and biological activity.
Uniqueness: N,N-Dibutyl-N’-(3-chlorophenyl)urea is unique due to its specific substitution pattern and the presence of butyl groups, which can influence its solubility, reactivity, and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1,1-dibutyl-3-(3-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-3-5-10-18(11-6-4-2)15(19)17-14-9-7-8-13(16)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKBPHPZJHRVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338114 | |
| Record name | N,N-Dibutyl-N'-(3-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15442-04-3 | |
| Record name | N,N-Dibutyl-N'-(3-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLOROPHENYL)-1,1-DIBUTYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


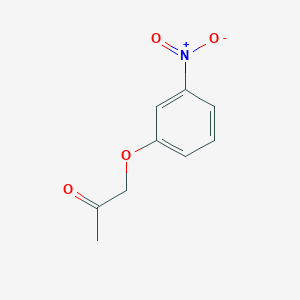
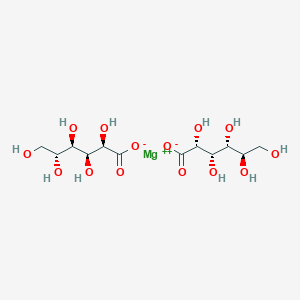
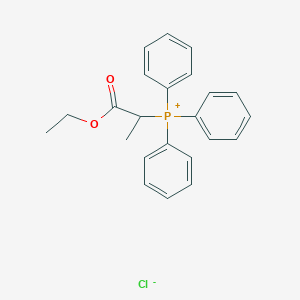
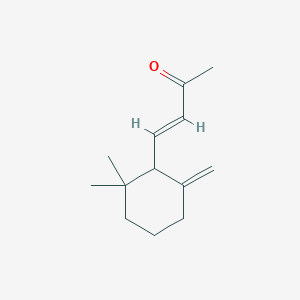
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
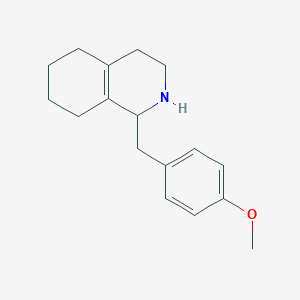
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
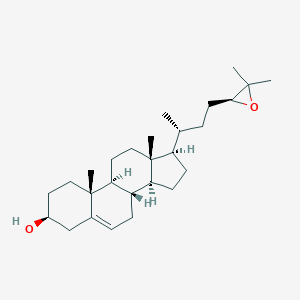
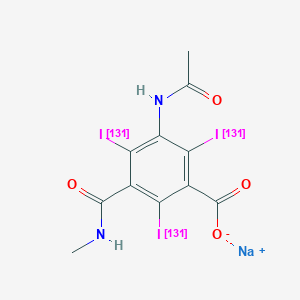

![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
